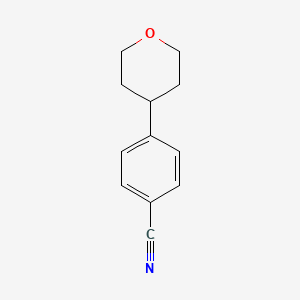

4-(Tetrahydro-2H-pyran-4-yl)benzonitrile

Description

4-(Tetrahydro-2H-pyran-4-yl)benzonitrile is a benzonitrile derivative featuring a tetrahydro-2H-pyran-4-yl group directly attached to the benzene ring at the para position relative to the nitrile group. This compound is characterized by its molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol. Its stability and reactivity are influenced by the direct carbon-carbon linkage between the pyran ring and the aromatic system .

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

4-(oxan-4-yl)benzonitrile |

InChI |

InChI=1S/C12H13NO/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12H,5-8H2 |

InChI Key |

BYIBKGKWTUPLRA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Linkage Variations

4-(Tetrahydropyran-4-yloxy)benzonitrile

- Molecular Formula: C₁₂H₁₃NO₂

- Molecular Weight : 203.24 g/mol

- Key Differences : The pyran group is connected via an ether oxygen atom instead of a direct C–C bond.

- Reactivity : The ether linkage enhances susceptibility to hydrolysis under acidic or basic conditions, unlike the C-linked analog.

- Applications : Used as a versatile intermediate in organic synthesis, particularly in coupling reactions .

3-((Tetrahydro-2H-pyran-4-yl)amino)benzonitrile

- Molecular Formula : C₁₂H₁₄N₂O

- Molecular Weight : 202.26 g/mol

- Key Differences: An amino group bridges the pyran and benzene rings.

- Reactivity: The amino group enables participation in Schiff base formation or nucleophilic substitution reactions.

- Applications : Explored as a building block for kinase inhibitors and antimicrobial agents .

Functional Group Modifications

4-(3-(Tetrahydro-2H-pyran-4-yl)bicyclo[1.1.1]pentane-1-carbonyl)benzonitrile

- Molecular Formula: C₁₉H₂₁NO

- Molecular Weight : 280.17 g/mol (M+H⁺)

- Key Differences : Incorporates a bicyclo[1.1.1]pentane scaffold fused to the pyran ring, enhancing structural rigidity.

- Applications : Serves as a bioisostere in drug design to improve metabolic stability and binding affinity .

4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile

Boron-Containing Analogs

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Molecular Stability and Reactivity

- Direct C–C Linkage (Target Compound): Exhibits superior stability compared to ether or amino-linked analogs due to resistance to hydrolysis.

- Ether/Oxygen-Linked Derivatives : More reactive in nucleophilic environments, enabling selective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.